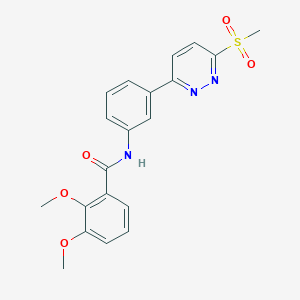

2,3-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

描述

属性

IUPAC Name |

2,3-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-27-17-9-5-8-15(19(17)28-2)20(24)21-14-7-4-6-13(12-14)16-10-11-18(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAONEVBUCSAXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Pyridazinyl Moiety: The pyridazinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridazine reacts with the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2,3-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives and other substituted products.

科学研究应用

2,3-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: The compound can be used to investigate biological pathways and interactions at the molecular level.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

作用机制

The mechanism of action of 2,3-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Compound 5 and 6a (Imidazo[2,1-b]thiazole Derivatives)

- Structure : 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) and its N,N-dimethyl analog (6a) feature a methylsulfonylphenyl group attached to an imidazothiazole core.

- Activity : Both compounds exhibit IC₅₀ values of 1.4 μM (5) and 1.2 μM (6a) in enzymatic assays, highlighting the importance of the methylsulfonyl group for potency .

- Comparison: Unlike the target compound’s pyridazine ring, these analogs utilize an imidazothiazole scaffold.

CT-721 and Ponatinib (Benzamide-Based Kinase Inhibitors)

- Structure : CT-721 and Ponatinib share a benzamide backbone with ethynyl-linked heterocycles (e.g., imidazo[1,2-b]pyridazine in CT-721).

- Activity: Both are potent Bcr-Abl inhibitors, with Ponatinib demonstrating sub-nanomolar efficacy in chronic myeloid leukemia models .

- Comparison : The target compound lacks the ethynyl linker and chlorine substituent seen in CT-721 but retains the methylsulfonyl group, which may influence target binding affinity .

Compounds with Sulfonyl and Piperidine/Piperazine Motifs

Piperidine Derivatives (Patent Compounds)

- Structure : Examples include 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and related analogs, featuring methylsulfonylphenyl groups attached to piperidine or tetrahydropyridine cores .

- Comparison : These compounds prioritize sulfonyl-phenyl interactions with targets but lack the benzamide or pyridazine elements of the target compound. Their applications may diverge toward neurological or metabolic disorders .

Thieno[3,2-d]pyrimidine Derivatives

- Structure: Compounds such as 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzamide integrate methylsulfonylpiperazine and thienopyrimidine moieties .

- Comparison : The methylsulfonyl group here is part of a piperazine side chain, enhancing solubility and possibly kinase selectivity. The target compound’s pyridazine ring may offer distinct steric or electronic interactions .

Data Sheet Compound (Pyridine Derivative)

- Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine includes a dihydrobenzodioxin group and dimethylamino side chain .

- Comparison: While structurally distinct, this compound shares aromaticity and sulfonyl-related groups (via benzodioxin).

Comparative Data Table

Key Findings and Implications

- Structural Insights : The methylsulfonyl group is a recurring pharmacophore across multiple compounds, enhancing target binding via sulfonyl-protein interactions. Pyridazine and imidazothiazole cores offer distinct electronic profiles for selectivity .

- Activity Trends : Ethynyl linkers (e.g., in CT-721) improve potency in kinase inhibitors, whereas methoxy groups (target compound) may modulate lipophilicity and blood-brain barrier penetration .

- Gaps and Future Work : Direct biological data for the target compound are lacking. Preclinical assays comparing its efficacy to Ponatinib or imidazothiazole derivatives (e.g., IC₅₀ in kinase panels) are recommended.

Notes

- The target compound’s exact pharmacological profile remains uncharacterized in the provided evidence; inferences are drawn from structural analogs.

- Methylsulfonyl and heterocyclic motifs are critical for activity but require optimization for target specificity and ADME properties.

生物活性

2,3-Dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, with the CAS number 921795-35-9, is a compound that has attracted attention in various fields, particularly in medicinal chemistry due to its complex structure and potential biological activities. The compound features a benzamide core with methoxy substitutions and a pyridazinyl phenyl moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 413.4 g/mol. Its structure includes functional groups that are significant for biological activity, including methoxy and sulfonyl groups.

| Property | Value |

|---|---|

| CAS Number | 921795-35-9 |

| Molecular Formula | C20H19N3O5S |

| Molecular Weight | 413.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it has been suggested that similar benzamide derivatives can inhibit enzymes involved in critical metabolic processes, potentially leading to therapeutic effects against diseases such as cancer.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Some studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Antimicrobial Properties : The sulfonyl group may enhance the compound's ability to interfere with bacterial cell functions.

- Inhibition of Chitin Synthesis : Related compounds have demonstrated effectiveness in inhibiting chitin synthesis in insects, suggesting potential applications in pest control.

Case Studies

- Cancer Cell Proliferation : A study evaluating the effects of similar benzamide derivatives on RET kinase activity found significant inhibition of cell proliferation driven by RET mutations, highlighting the potential of these compounds in cancer therapeutics.

- Antimicrobial Testing : Compounds structurally related to this compound were tested against various bacterial strains, demonstrating notable antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzamide derivatives has been extensively studied. Modifications to the benzamide core and the introduction of different substituents can significantly influence their biological activity. For example:

- Methoxy Substituents : Enhance solubility and bioavailability.

- Pyridazine Moiety : Contributes to the specificity of action against certain targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。